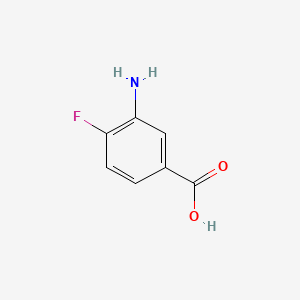

3-Amino-4-fluorobenzoic acid

Description

The exact mass of the compound 3-Amino-4-fluorobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127014. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-4-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSPEVFSRUTRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178329 | |

| Record name | 3-Amino-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2365-85-7 | |

| Record name | 3-Amino-4-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2365-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-fluorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2365-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-4-FLUOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REU8GMY5DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A Technical Guide to 3-Amino-4-fluorobenzoic Acid: A Cornerstone Building Block in Modern Drug Discovery

CAS Number: 2365-85-7

Foreword: Beyond the Catalog Number

To the discerning researcher, a chemical is more than a CAS number and a catalog entry. It is a tool, a key, and a point of inception for innovation. 3-Amino-4-fluorobenzoic acid is a paradigm of such a molecule. Its elegantly simple structure, a benzoic acid scaffold adorned with an amine and a fluorine atom, belies its profound utility as a strategic building block, particularly in the synthesis of targeted therapeutics. This guide is structured not as a rigid data sheet, but as a narrative that follows the journey of this molecule from its synthesis and characterization to its pivotal role in the creation of potent kinase inhibitors for oncology. We will explore the "why" behind the "how," providing the field-proven insights necessary to leverage this versatile intermediate to its fullest potential.

Physicochemical and Spectroscopic Identity

A thorough understanding of a starting material is the bedrock of reproducible and scalable synthesis. 3-Amino-4-fluorobenzoic acid presents as a white to light yellow crystalline powder, and its key properties are summarized below. The strategic placement of the fluorine atom and the amino group significantly influences the molecule's electronic properties, solubility, and reactivity, which are critical considerations for reaction design.

| Property | Value | Source |

| CAS Number | 2365-85-7 | [1] |

| Molecular Formula | C₇H₆FNO₂ | [2] |

| Molecular Weight | 155.13 g/mol | [2] |

| Melting Point | 182-184 °C | [3] |

| Boiling Point | 335.5 ± 27.0 °C at 760 mmHg | |

| Density | 1.43 g/cm³ | [3] |

| pKa (Predicted) | 4.30 ± 0.10 | [4] |

| LogP (Predicted) | 1.1061 | [1] |

| Appearance | Off-white crystalline solid | [3] |

| Solubility | Soluble in Methanol | [4] |

Spectroscopic data is essential for identity confirmation and quality control. Representative spectral data are available from public databases such as PubChem and ChemicalBook for ¹H NMR, ¹³C NMR, and IR, which should be used as a benchmark for in-house analysis.

Synthesis Protocol: A Self-Validating System

The most common and industrially scalable synthesis of 3-Amino-4-fluorobenzoic acid involves the catalytic hydrogenation of its nitro precursor, 4-Fluoro-3-nitrobenzoic acid. This process is highly efficient and selective, offering a clean conversion to the desired aniline.

Causality Behind Experimental Choices

-

Starting Material: 4-Fluoro-3-nitrobenzoic acid is readily prepared via the nitration of 4-fluorobenzoic acid.[5] This precursor correctly positions the eventual amino group relative to the fluorine atom and carboxylic acid.

-

Catalyst: Palladium on activated carbon (Pd/C) is the catalyst of choice. Palladium is exceptionally efficient at adsorbing and dissociating molecular hydrogen, creating reactive palladium hydride species on the carbon support. The high surface area of the activated carbon ensures maximum exposure of the catalyst to the substrate. This heterogeneous catalyst is easily recovered by simple filtration, a critical advantage for process purification and cost-effectiveness.

-

Hydrogen Source: Pressurized hydrogen gas is the most common reductant, providing high reactivity and yielding only water as a byproduct.

-

Solvent: A polar protic solvent like methanol or ethanol is typically used. These solvents are effective at dissolving the starting material and the product, and they facilitate the protonolysis steps in the reduction mechanism on the catalyst surface.

Experimental Workflow: Catalytic Hydrogenation

The following diagram illustrates the logical flow of the synthesis.

Caption: Experimental workflow for the synthesis of 3-Amino-4-fluorobenzoic acid.

Step-by-Step Methodology

This protocol is a robust starting point and may be optimized for scale.

-

Vessel Preparation: To a suitable hydrogenation reactor (e.g., a Parr shaker apparatus), add 4-Fluoro-3-nitrobenzoic acid (1.0 eq).

-

Solvent Addition: Add a suitable solvent, such as methanol (approx. 10-15 mL per gram of substrate).

-

Catalyst Addition: Carefully add 5% or 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% of Pd relative to the substrate) under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Pd/C can be pyrophoric and should be handled with care, especially when dry.

-

Hydrogenation: Seal the reactor. Purge the vessel multiple times with hydrogen gas to remove air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).

-

Reaction: Begin vigorous stirring. The reaction is typically exothermic and may require cooling to maintain the desired temperature (usually ambient to 50°C).

-

Monitoring: Monitor the reaction for the consumption of hydrogen and/or by taking aliquots for analysis by TLC or HPLC until the starting material is fully consumed.

-

Workup: Depressurize the reactor and purge with an inert gas. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is typically of high purity but can be recrystallized if necessary. A patent for a similar reduction of a nitro group on a related benzoic acid derivative reported a yield of 80.7%.[6]

Application in Drug Discovery: The Gateway to Kinase Inhibitors

The true value of 3-Amino-4-fluorobenzoic acid is realized in its application as a strategic intermediate. Its bifunctional nature (amine and carboxylic acid) allows for sequential, controlled reactions to build complex molecular architectures. The fluorine atom is not a passive spectator; it is a deliberate design element.

The Strategic Role of Fluorine

Incorporating fluorine into drug candidates is a cornerstone of modern medicinal chemistry for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond at a metabolically vulnerable position with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[7]

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, influencing pKa and creating favorable dipole-dipole or hydrogen bond interactions with target proteins, which can enhance binding affinity.[8]

-

Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets.[7][8]

Case Study: A Building Block for Linifanib (ABT-869) Analogs

While numerous kinase inhibitors utilize fluorinated aminobenzoic acid scaffolds, a compelling example is found in the class of compounds related to Linifanib (ABT-869) . Linifanib is a potent, multi-targeted inhibitor of receptor tyrosine kinases (RTKs), primarily targeting the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families.[8][9] These kinases are critical drivers of angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis.

3-Amino-4-fluorobenzoic acid is an ideal starting point for synthesizing the core structures of such inhibitors. The general synthetic logic involves transforming the aminobenzoic acid into a diamino intermediate, which can then undergo cyclization to form a benzimidazole ring system, a common scaffold in kinase inhibitors.

Caption: General synthetic pathway from the core topic to a kinase inhibitor.

Mechanism of Action: Inhibiting Angiogenesis Signaling

Linifanib and its analogs function by competing with ATP for the binding site within the catalytic domain of VEGFR and PDGFR. By blocking the phosphorylation and activation of these receptors, the drug inhibits downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. A key pathway affected is the PI3K/Akt/mTOR pathway. Specifically, inhibition of RTKs like FLT3 (a target of Linifanib) has been shown to reduce the phosphorylation of Akt and its downstream substrate, glycogen synthase kinase 3β (GSK3β), ultimately inducing apoptosis in cancer cells.[10]

Caption: Simplified signaling pathway inhibited by Linifanib-like molecules.

Quality Control and Analytical Methodology

Ensuring the purity and identity of 3-Amino-4-fluorobenzoic acid is critical for its use in regulated pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the primary technique for assay and impurity profiling.

Rationale for Method Selection

-

Technique: Reversed-phase HPLC (RP-HPLC) is ideal due to the molecule's moderate polarity.

-

Column: A C18 column is the standard choice, providing excellent retention and separation for aromatic acids.

-

Mobile Phase: A mixture of an aqueous acidic buffer (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is used. The acidic pH ensures the carboxylic acid is protonated, leading to better peak shape and retention.

-

Detection: UV detection is highly effective due to the aromatic ring's strong chromophore. The detection wavelength should be set at or near the molecule's absorbance maximum.

Protocol: HPLC-UV Assay and Purity

The following method is a robust starting point, adapted from validated methods for similar fluorinated aromatic compounds and kinase inhibitors.[11]

| Parameter | Condition | Rationale |

| Column | C18, 50 x 2.1 mm, 1.7 µm | Provides high efficiency and rapid analysis times. |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH ~4.5 | Buffered aqueous phase to ensure consistent ionization state. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |

| Gradient | Isocratic (e.g., 60:40 A:B) or a shallow gradient | An isocratic method is simpler for assay, while a gradient is better for separating impurities. |

| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at ~254 nm or 278 nm | Strong absorbance wavelength for the aromatic system. |

| Injection Vol. | 2-5 µL | Standard volume for analytical HPLC. |

| Diluent | Acetonitrile/Water (50:50) | Ensures sample solubility and compatibility with the mobile phase. |

System Suitability: Before analysis, the system should be qualified by injecting a standard solution multiple times to ensure acceptable reproducibility (RSD < 2%), tailing factor (< 2), and theoretical plates.

Validation: This method should be fully validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) before use in a GMP environment.

Safety and Handling

As a laboratory chemical, 3-Amino-4-fluorobenzoic acid requires standard safe handling procedures.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

Conclusion

3-Amino-4-fluorobenzoic acid (CAS 2365-85-7) transcends its role as a simple chemical intermediate. It is a strategically designed building block that empowers medicinal chemists to construct complex and highly functional molecules. Its synthesis is robust and scalable, and its quality can be rigorously controlled with standard analytical techniques. Through the deliberate incorporation of fluorine, this molecule provides a gateway to developing next-generation therapeutics, such as the kinase inhibitors used in oncology, by imparting enhanced metabolic stability and target affinity. Understanding the fundamental chemistry, synthetic rationale, and biological application of this compound provides researchers with a powerful tool for advancing the frontiers of drug discovery.

References

- Albert DH, Tapang P, Magoc TJ, et al. Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor. Molecular Cancer Therapeutics. 2006;5(4):995-1006.

- Guo J, Marcotte PA, McCall JO, et al. Inhibition of phosphorylation of the colony-stimulating factor-1 receptor (c-Fms) tyrosine kinase in transfected cells by ABT-869 and other tyrosine kinase inhibitors. Molecular Cancer Therapeutics. 2006;5(4):1007-1013.

- Hernandez-Davies JE, Zape JP, Landaw EM, et al. The multitargeted receptor tyrosine kinase inhibitor linifanib (ABT-869) induces apoptosis through an Akt and glycogen synthase kinase 3β-dependent pathway. Molecular Cancer Therapeutics. 2011;10(6):949-959.

-

Linifanib. In: Wikipedia. ; 2023. Accessed January 10, 2026. [Link]

-

NBINNO. Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications. Available at: [Link]

- Palakurthi, S., Kurjiman, E., Prazma, C. M., et al. A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Structure. 2014;22(10):1448-1457.

- Phillips MA. The Formation of Benziminazoles. Journal of the Chemical Society (Resumed). 1928:2393-2399.

-

PubChem. 3-Amino-4-fluorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Linifanib. National Center for Biotechnology Information. Available at: [Link]

- Shah P, Westwell AD. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. 2007;22(5):527-540.

- Singh R, Kumar P, Kumar R, et al. A simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS.

- Sun L, Liang C, Shirazian S, et al. Discovery of Linifanib (ABT-869), a Novel and Potent Inhibitor of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. 2009;52(15):4741-4744.

- Wang B, Akella R, He Y, et al. A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. CN106747511A. Published May 31, 2017.

- Zhang J, Yang PL, Gray NS. Targeting cancer with small molecule kinase inhibitors.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Amino-4-fluorobenzoic acid CAS#: 2365-85-7 [m.chemicalbook.com]

- 5. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents [patents.google.com]

- 7. adichemistry.com [adichemistry.com]

- 8. Linifanib - Wikipedia [en.wikipedia.org]

- 9. Linifanib | C21H18FN5O | CID 11485656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The multitargeted receptor tyrosine kinase inhibitor linifanib (ABT-869) induces apoptosis through an Akt and glycogen synthase kinase 3β-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-4-fluorobenzoic acid IUPAC name

An In-Depth Technical Guide to 3-Amino-4-fluorobenzoic Acid

IUPAC Name: 3-amino-4-fluorobenzoic acid

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-fluorobenzoic acid (CAS No: 2365-85-7), a critical fluorinated building block for professionals in chemical research and drug development. The document delineates its chemical identity, physicochemical properties, established synthesis protocols, and significant applications. Emphasis is placed on its role as a versatile intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), where the strategic incorporation of a fluorine atom can enhance metabolic stability and bioavailability. This guide also includes detailed safety, handling, and storage protocols to ensure its proper use in a laboratory and industrial setting.

Nomenclature and Chemical Identity

3-Amino-4-fluorobenzoic acid is an aromatic organic compound featuring a benzoic acid core substituted with both an amino (-NH₂) group and a fluorine (-F) atom. Its unique structure, with functional groups positioned for versatile reactivity, makes it a valuable starting material in multi-step organic synthesis.

Caption: General synthesis workflow for 3-Amino-4-fluorobenzoic acid.

Experimental Protocol: Synthesis of 3-Nitro-4-fluorobenzoic Acid

[1]

-

Causality: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the aromatic substitution reaction. The reaction is performed at low temperatures to control the exothermic reaction and prevent unwanted side products.

-

Procedure:

-

To 300 mL of concentrated sulfuric acid, add 150 mL of nitric acid (density 1.42) while maintaining the temperature at 0°C.

-

Slowly add 50 g of p-fluorobenzoic acid to the mixture over 30 minutes, ensuring the temperature remains at 0°C.

-

Stir the mixture at 0°C for one hour, then allow it to warm to 20°C.

-

Continue stirring at 20°C for 16 hours.

-

Pour the reaction mixture over ice to precipitate the product.

-

Filter the mixture under vacuum, wash the solid product with water, and dry to obtain 3-nitro-4-fluoro-benzoic acid.

-

Experimental Protocol: Synthesis of 3-Amino-4-fluorobenzoic Acid

[2]

-

Causality: Palladium on carbon (Pd/C) is an excellent catalyst for hydrogenation. It provides a surface for the adsorption of hydrogen gas and the organic substrate, facilitating the efficient reduction of the nitro group to an amine without affecting the carboxylic acid or the aromatic ring. Methanol is used as a solvent due to its ability to dissolve the starting material and its inertness under these reaction conditions.

-

Procedure:

-

Dissolve 3-Nitro-4-fluorobenzoic acid (1.85 g, 10.0 mmol) in methanol (10 mL).

-

Add 5% Pd/C catalyst (100 mg) to the solution.

-

Stir the reaction mixture for 6 hours under a hydrogen atmosphere.

-

Upon reaction completion (monitored by TLC), remove the catalyst by filtration through Celite or a similar filter aid.

-

Wash the filter cake with fresh methanol.

-

Concentrate the combined filtrate under reduced pressure to remove the solvent, affording the target product as a light yellow solid. The reported yield is approximately 97%. [2]

-

Applications in Research and Drug Development

The primary utility of 3-Amino-4-fluorobenzoic acid is as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. Its structure is a key building block for creating more complex molecules, including analgesics and anticancer agents. [3]

-

Pharmaceutical Scaffolding: The amino and carboxyl groups can readily participate in reactions like amide formation and esterification, which are fundamental for building complex molecular architectures. * Fluorine-Enhanced Properties: The fluorine atom is a bioisostere of a hydrogen atom but with significantly different electronic properties. Its inclusion in a drug candidate can enhance metabolic stability (by blocking sites of oxidative metabolism), increase binding affinity, and improve bioavailability by modulating lipophilicity. * Material Science: The compound is also utilized in the formulation of specialty polymers and coatings, where it can enhance durability and chemical resistance. [3]* Analytical Chemistry: It can serve as a reference standard in chromatographic techniques for the accurate quantification of related compounds. [3]

Caption: Role as a building block in drug discovery.

Safety, Handling, and Storage

Proper handling of 3-Amino-4-fluorobenzoic acid is essential to ensure laboratory safety. It is classified as an irritant.

Table 3: GHS Hazard Information

| Category | Details | Source |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [5][4] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][4] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][4][6][7]|

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to EN166.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure. [6]* Respiratory Protection: Use only outdoors or in a well-ventilated area. [6]If dust formation is significant, use a NIOSH/MSHA approved respirator.

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician if you feel unwell. [6][7]* Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice. [6][7]* Eye Contact: Rinse cautiously with water for several minutes. [6]If eye irritation persists, get medical advice/attention. [6]* Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Storage

-

Store in a cool, dry, and well-ventilated place. [6]* Keep the container tightly closed and store locked up. [6][7]* Store in an inert atmosphere to maintain purity. [2]

Conclusion

3-Amino-4-fluorobenzoic acid is a high-value chemical intermediate with significant strategic importance for the pharmaceutical and chemical industries. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity profile make it an indispensable tool for medicinal chemists aiming to develop novel therapeutics with enhanced pharmacological profiles. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with its irritant nature.

References

- Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications. (No date).

- 3-Amino-4-fluorobenzoic acid.

- 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396.

- A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. (No date).

- SAFETY DATA SHEET - 3-Amino-4-fluorobenzoic acid. (2024-03-30). Fisher Scientific.

- 3-Amino-4-fluorobenzoic acid - Safety D

- 3-Amino-4-fluorobenzoic acid CAS#: 2365-85-7.

- 2365-85-7 | 3-Amino-4-fluorobenzoic acid.

- 3-Amino-4-fluorobenzoic acid - Safety Data Sheet.

- Synthesis of 3-nitro-4-fluoro-benzoic acid.

Sources

- 1. prepchem.com [prepchem.com]

- 2. 3-Amino-4-fluorobenzoic acid CAS#: 2365-85-7 [m.chemicalbook.com]

- 3. htk.tlu.ee [htk.tlu.ee]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

3-Amino-4-fluorobenzoic acid physical properties

An In-depth Technical Guide to 3-Amino-4-fluorobenzoic Acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have become indispensable building blocks. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[1] 3-Amino-4-fluorobenzoic acid (3,4-AFBA), a substituted aromatic carboxylic acid, stands out as a particularly valuable intermediate. Its trifunctional nature—possessing an amine, a carboxylic acid, and a fluorine substituent—renders it a versatile scaffold for synthesizing complex molecular architectures.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the core physical and chemical properties of 3,4-AFBA, provides validated experimental protocols for its analysis and synthesis, and discusses its significance and applications, particularly in the pharmaceutical sector. The narrative is grounded in established scientific principles to provide not just data, but actionable insights into the causality behind its chemical behavior and utility.

Part 1: Molecular Identity and Physicochemical Profile

Understanding the fundamental properties of a chemical entity is the cornerstone of its effective application. The unique arrangement of functional groups in 3,4-AFBA dictates its behavior in both chemical reactions and biological systems.

Chemical Structure and Identifiers

The molecular structure of 3,4-AFBA features a benzoic acid core with an amino group at position 3 and a fluorine atom at position 4. This specific substitution pattern is critical to its reactivity and properties.

Caption: Chemical structure of 3-Amino-4-fluorobenzoic acid.

Key identifiers for this compound are summarized in the table below for unambiguous reference.

| Identifier | Value |

| CAS Number | 2365-85-7[2] |

| Molecular Formula | C₇H₆FNO₂[2] |

| Molecular Weight | 155.13 g/mol [2] |

| IUPAC Name | 3-amino-4-fluorobenzoic acid[2] |

| Synonyms | 5-Carboxy-2-fluoroaniline[3][4] |

| InChI | InChI=1S/C7H6FNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11)[2][5] |

| InChIKey | WFSPEVFSRUTRCN-UHFFFAOYSA-N[2][5] |

| SMILES | C1=CC(=C(C=C1C(=O)O)N)F[2] |

Core Physicochemical Properties

The physical properties of 3,4-AFBA are crucial for its handling, storage, and application in synthetic chemistry. It typically appears as an off-white to light yellow crystalline powder.[3] Its high melting point and low vapor pressure indicate thermal stability and low volatility, which are advantageous for safe handling and storage in laboratory and industrial settings.

| Property | Value | Source(s) |

| Appearance | Off-white to light yellow powder/crystalline solid | [3][5] |

| Melting Point | 182-184 °C | [3][5] |

| Boiling Point | 335.5 ± 27.0 °C at 760 mmHg | [3][5] |

| Density | 1.40 - 1.43 g/cm³ | [3][5] |

| Solubility | Soluble in Methanol | [5] |

| pKa (Predicted) | 4.30 ± 0.10 | [5] |

| Vapor Pressure | ~0.0 mmHg at 25 °C | |

| Flash Point | 156.7 ± 23.7 °C | [3] |

| Refractive Index | ~1.606 |

The fluorine atom significantly influences the electronic properties of the molecule, enhancing its electronegativity and lipophilicity. This is a key attribute leveraged in drug design to improve pharmacokinetic profiles, such as metabolic stability and membrane permeability.[1] The amino and carboxyl groups provide sites for a wide range of chemical reactions, including amide formation and esterification, making 3,4-AFBA a versatile synthetic intermediate.

Part 2: Spectroscopic Characterization and Analytical Protocols

Accurate identification and purity assessment are non-negotiable in scientific research and drug development. This section details the expected spectroscopic signatures of 3,4-AFBA and provides a robust protocol for its analysis.

Spectroscopic Fingerprints

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aromatic protons, which are influenced by the electronic effects of the three different substituents. The amine (NH₂) and carboxylic acid (OH) protons will appear as broad singlets that can be exchanged with D₂O.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to its functional groups. Key expected peaks include N-H stretching vibrations from the amino group, a C=O stretch from the carboxylic acid, a broad O-H stretch, and C-F stretching vibrations.[2]

-

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the compound's molecular weight (155.13 g/mol ), confirming its identity.[2]

Experimental Protocol: Purity Assessment by HPLC

This protocol describes a self-validating system for determining the purity of 3,4-AFBA, a critical step before its use in synthesis.

Causality: A reverse-phase C18 column is chosen due to its effectiveness in separating moderately polar aromatic compounds like 3,4-AFBA from potential non-polar or highly polar impurities. The mobile phase, a gradient of acetonitrile and water with formic acid, ensures sharp peak shapes by keeping the carboxylic acid and amine groups protonated. UV detection at 254 nm is selected as it is a common wavelength where aromatic rings exhibit strong absorbance.

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 3,4-AFBA and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of ~0.1 mg/mL.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Column Temperature: 30 °C.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the peak area of 3,4-AFBA by the total peak area of all components, expressed as a percentage.

-

Caption: High-level workflow for HPLC purity analysis of 3,4-AFBA.

Part 3: Synthesis, Reactivity, and Applications

The utility of 3,4-AFBA is rooted in its synthetic accessibility and the versatile reactivity of its functional groups.

Protocol: Laboratory-Scale Synthesis

A common and reliable method for synthesizing 3,4-AFBA is through the catalytic reduction of 4-fluoro-3-nitrobenzoic acid.[5][6]

Causality: Palladium on carbon (Pd/C) is an excellent catalyst for the hydrogenation of aromatic nitro groups, offering high efficiency and selectivity. Methanol is used as the solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions. A hydrogen atmosphere provides the necessary reducing agent. The reaction is self-validating as the disappearance of the yellow color of the nitro compound and monitoring by TLC can confirm completion.

Methodology:

-

Reaction Setup: To a solution of 4-fluoro-3-nitrobenzoic acid (1.85 g, 10.0 mmol) in methanol (10 mL) in a round-bottom flask, add 5% Pd/C catalyst (100 mg).[5][6]

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Purge the flask with hydrogen by evacuating and refilling it three times.

-

Reaction: Stir the mixture vigorously under the hydrogen atmosphere at room temperature for approximately 6 hours, or until the reaction is complete (monitored by TLC).[6]

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol.[6]

-

Isolation: Combine the filtrates and concentrate them under reduced pressure to remove the solvent. This will yield 3-amino-4-fluorobenzoic acid as a light yellow solid.[6] The reported yield for this procedure is approximately 97%.[6]

Caption: Workflow for the synthesis of 3,4-AFBA via hydrogenation.

Role in Drug Discovery

3,4-AFBA is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is used in the development of various therapeutic agents, including analgesics and anticancer drugs.[7] The presence of the fluorine atom is particularly strategic; it can block sites of metabolism, increase binding affinity to target proteins, and modulate the pKa of nearby functional groups, thereby improving the overall drug-like properties of the final compound.[1][8]

Part 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel.

Hazard Identification

According to the Globally Harmonized System (GHS), 3-Amino-4-fluorobenzoic acid is classified with the following hazards:

The signal word is "Warning".[2][9]

Recommended Handling and Storage

Handling:

-

Use only in a well-ventilated area, such as a chemical fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

-

Wash hands thoroughly after handling.[9]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][10]

-

Keep in a dark place under an inert atmosphere for long-term stability.[5]

Caption: Recommended safety and handling workflow for 3,4-AFBA.

Conclusion

3-Amino-4-fluorobenzoic acid is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined physical properties, predictable reactivity, and the strategic value of its fluorine substituent make it a cornerstone for building molecular complexity. This guide has provided a detailed overview of its core characteristics and offered practical, validated protocols for its use and analysis. By understanding the causality behind its properties and synthetic methods, researchers can more effectively harness the potential of this versatile compound to advance their scientific objectives.

References

-

Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications. (n.d.). Geshem. Retrieved January 10, 2026, from [Link]

-

3-Amino-4-fluorobenzoic Acid CAS 2365-85-7. (n.d.). Home Sunshine Pharma. Retrieved January 10, 2026, from [Link]

-

3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

- A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. (n.d.). Google Patents.

-

4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026, from [Link]

-

3-Amino-4-fluorobenzoic acid. (n.d.). Autech. Retrieved January 10, 2026, from [Link]

-

SAFETY DATA SHEET - 4-Amino-3-fluorobenzoic acid. (2024, February 23). Fisher Scientific. Retrieved January 10, 2026, from [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved January 10, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-4-fluorobenzoic Acid CAS 2365-85-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 3-Amino-4-fluorobenzoic acid CAS#: 2365-85-7 [m.chemicalbook.com]

- 6. 3-Amino-4-fluorobenzoic acid CAS#: 2365-85-7 [amp.chemicalbook.com]

- 7. htk.tlu.ee [htk.tlu.ee]

- 8. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

3-Amino-4-fluorobenzoic acid chemical structure

An In-Depth Technical Guide to 3-Amino-4-fluorobenzoic Acid: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Amino-4-fluorobenzoic acid (CAS No. 2365-85-7), a pivotal building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, validated synthetic protocols, spectroscopic signature, and functional applications, grounding all claims in authoritative references.

Core Molecular Profile and Physicochemical Properties

3-Amino-4-fluorobenzoic acid is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a carboxylic acid group (-COOH), an amino group (-NH₂), and a fluorine atom (-F). The specific arrangement, with the amino group at position 3 and the fluorine atom at position 4 relative to the carboxyl group, dictates its unique reactivity and utility as a chemical intermediate.[1][2]

The fluorine atom, being the most electronegative element, significantly influences the molecule's electronic properties. It enhances lipophilicity and can improve the metabolic stability and bioavailability of derivative compounds, making it a highly sought-after moiety in pharmaceutical design.[1][3][4]

Below is a visualization of its chemical structure.

Caption: Chemical structure of 3-Amino-4-fluorobenzoic acid.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 3-amino-4-fluorobenzoic acid | [2] |

| CAS Number | 2365-85-7 | [1][2][5] |

| Molecular Formula | C₇H₆FNO₂ | [1][2][6] |

| Molecular Weight | 155.13 g/mol | [2][5][6] |

| Appearance | White to off-white or light yellow powder | [1][7] |

| Melting Point | 184 °C | [1][7] |

| Boiling Point | 335.5 ± 27.0 °C (Predicted) | [1][7] |

| Density | 1.430 ± 0.06 g/cm³ (Predicted) | [1][7] |

| SMILES | C1=CC(=C(C=C1C(=O)O)N)F | [2] |

| InChIKey | WFSPEVFSRUTRCN-UHFFFAOYSA-N |[2][8] |

Synthesis and Mechanism

The most common and efficient laboratory-scale synthesis of 3-Amino-4-fluorobenzoic acid involves the catalytic reduction of its nitro precursor, 4-Fluoro-3-nitrobenzoic acid.[7] This transformation is a cornerstone of aromatic chemistry, valued for its high yield and selectivity.

Causality of Experimental Design:

-

Starting Material: 4-Fluoro-3-nitrobenzoic acid is chosen because the nitro group (-NO₂) is an excellent precursor to the amino group (-NH₂). Its synthesis from the more accessible p-fluorobenzoic acid via nitration is a well-established procedure.[9]

-

Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice. Palladium is highly effective at adsorbing hydrogen gas and facilitating its addition across the N-O bonds of the nitro group, leading to their cleavage and the formation of N-H bonds. The carbon support provides a high surface area, maximizing catalytic efficiency.

-

Reducing Agent: Hydrogen gas (H₂) is the ultimate reducing agent. It is clean, as the only byproduct is water (formed from the oxygen atoms of the nitro group), simplifying product purification.

-

Solvent: Methanol is an ideal solvent as it readily dissolves the starting material and does not interfere with the catalytic hydrogenation process.

The logical flow of this synthesis is depicted below.

Caption: Workflow for the synthesis of 3-Amino-4-fluorobenzoic acid.

Experimental Protocol: Catalytic Reduction of 4-Fluoro-3-nitrobenzoic Acid

This protocol is adapted from established synthetic procedures and is designed for reproducibility and high yield.[7]

Materials:

-

4-Fluoro-3-nitrobenzoic acid (1.85 g, 10.0 mmol)

-

Methanol (10 mL)

-

5% Palladium on Carbon (Pd/C) catalyst (100 mg)

-

Hydrogen gas supply

-

Standard hydrogenation apparatus or a flask with a balloon of hydrogen

-

Filtration apparatus (e.g., Büchner funnel with celite or filter paper)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-Fluoro-3-nitrobenzoic acid (1.85 g, 10.0 mmol) in methanol (10 mL).

-

Catalyst Addition: Carefully add the 5% Pd/C catalyst (100 mg) to the solution. Note: Pd/C is flammable, especially when dry. Handle with care.

-

Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir the reaction mixture vigorously for 6 hours at room temperature.

-

Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of celite or a suitable filter to remove the Pd/C catalyst. Caution: The filter cake containing Pd/C may be pyrophoric. Do not allow it to dry in the air. Quench it with water immediately after filtration.

-

Product Isolation: Wash the filter cake with a small amount of fresh methanol to ensure all product is collected.

-

Solvent Evaporation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. This will remove the volatile methanol solvent.

-

Final Product: The process affords 3-Amino-4-fluorobenzoic acid as a light yellow solid (approx. 1.50 g, 9.67 mmol), yielding approximately 97%.[7] The product can be used directly or further purified by recrystallization if necessary.

Spectroscopic Characterization

Confirmation of the molecular structure is achieved through standard spectroscopic techniques. The key is to verify the presence of all functional groups and their relative positions on the aromatic ring.

Table 2: Key Spectroscopic Data for Structural Confirmation

| Technique | Expected Observations | Interpretation |

|---|---|---|

| ¹H NMR | Aromatic protons (3H) exhibiting complex splitting patterns (doublets, doublet of doublets) due to H-H and H-F coupling.Broad singlets for the amine (-NH₂) and carboxylic acid (-OH) protons, which are exchangeable with D₂O. | Confirms the substitution pattern on the benzene ring and the presence of labile protons from the amino and carboxyl groups.[8][10] |

| IR Spectroscopy | Broad absorption band around 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid).Two distinct peaks around 3300-3500 cm⁻¹ (N-H stretching of primary amine).Strong absorption around 1680-1710 cm⁻¹ (C=O stretch of carboxylic acid).Absorption around 1200-1300 cm⁻¹ (C-F stretch). | Provides definitive evidence for the presence of the carboxylic acid, primary amine, and carbon-fluorine functional groups.[2][10] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 155. | Confirms the molecular weight of the compound.[2] |

Applications in Research and Development

3-Amino-4-fluorobenzoic acid is not typically an end-product but rather a critical intermediate with broad applications.

-

Pharmaceutical Development: It is a key building block for synthesizing Active Pharmaceutical Ingredients (APIs).[1] Its structure is incorporated into molecules designed as analgesics, anti-inflammatory agents, and anticancer therapeutics.[1][11] The fluorine substitution is particularly valuable for enhancing drug-like properties.[1]

-

Material Science: The compound is used in the formulation of specialty polymers and coatings, where the fluoro-amino-benzoate structure can impart enhanced thermal stability, chemical resistance, and specific optical properties.[11]

-

Biochemical Research: It serves as a scaffold in the design of enzyme inhibitors and fluorescent probes.[11] The fluorine atom can be used as a reporter group in ¹⁹F NMR studies to probe protein interactions and biological pathways.

Safety and Handling

Proper handling of 3-Amino-4-fluorobenzoic acid is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[12][13][14]

-

Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in an inert atmosphere if possible.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

References

- Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applic

- 3-Amino-4-fluorobenzoic acid. (URL: )

-

3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem. (URL: [Link])

- A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google P

-

3-fluoro-4-aminobenzoic acid - Stenutz. (URL: [Link])

-

4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971 - PubChem. (URL: [Link])

-

Applications of fluorine-containing amino acids for drug design - PubMed. (URL: [Link])

-

p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. (URL: [Link])

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (URL: [Link])

-

Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (URL: [Link])

-

Synthesis of 3-nitro-4-fluoro-benzoic acid - PrepChem.com. (URL: [Link])

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. (URL: [Link])

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (URL: [Link])

-

Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (URL: [Link])

Sources

- 1. innospk.com [innospk.com]

- 2. 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

- 7. 3-Amino-4-fluorobenzoic acid CAS#: 2365-85-7 [m.chemicalbook.com]

- 8. 3-Amino-4-fluorobenzoic acid(2365-85-7) 1H NMR spectrum [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. htk.tlu.ee [htk.tlu.ee]

- 12. fishersci.com [fishersci.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to 3-Amino-4-fluorobenzoic Acid for Advanced Research Applications

Abstract

3-Amino-4-fluorobenzoic acid (CAS No. 2365-85-7) is a fluorinated aromatic compound of significant interest to the pharmaceutical and material science industries. Its unique trifunctional structure—comprising an amine group, a carboxylic acid group, and a fluorine atom—makes it a versatile and highly valuable building block for the synthesis of complex organic molecules. The presence of fluorine, in particular, can enhance crucial properties such as metabolic stability, bioavailability, and binding affinity in active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the core physicochemical properties of 3-Amino-4-fluorobenzoic acid, details validated protocols for its synthesis and characterization, explores its applications in drug development, and outlines essential safety and handling procedures. It is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical resource on this important chemical intermediate.

Core Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is critical for its effective application in research and development. 3-Amino-4-fluorobenzoic acid is a white to light yellow crystalline powder. Its molecular formula is C₇H₆FNO₂.[1][2]

The calculated molecular weight of 3-Amino-4-fluorobenzoic acid is 155.13 g/mol .[1][2][3] This value is fundamental for stoichiometric calculations in reaction planning and for analytical characterization by mass spectrometry.

Key Property Data

The following table summarizes the essential physicochemical properties of 3-Amino-4-fluorobenzoic acid, compiled from authoritative chemical databases and supplier specifications.

| Property | Value | Source(s) |

| Molecular Weight | 155.13 g/mol | PubChem[1], ChemScene[2] |

| Exact Mass | 155.03825660 Da | PubChem[1] |

| CAS Number | 2365-85-7 | ChemicalBook[4], PubChem[1] |

| Appearance | White to off-white/light yellow powder | ChemicalBook[4], Vertex |

| Melting Point | 184 °C | ChemicalBook[4], Vertex |

| Boiling Point (Predicted) | 335.5 ± 27.0 °C at 760 mmHg | Vertex |

| Density (Predicted) | 1.430 ± 0.06 g/cm³ | ChemicalBook[4] |

| pKa (Predicted) | 4.30 ± 0.10 | ChemicalBook[4] |

| Solubility | Soluble in Methanol | ChemicalBook[4] |

Molecular Structure

The structural arrangement of the functional groups on the benzene ring dictates the reactivity and utility of the molecule. The IUPAC name for this compound is 3-amino-4-fluorobenzoic acid.[1]

Caption: Molecular structure of 3-Amino-4-fluorobenzoic acid.

Synthesis and Purification Protocol

The most common and efficient laboratory-scale synthesis of 3-Amino-4-fluorobenzoic acid involves the catalytic reduction of its nitro precursor, 4-Fluoro-3-nitrobenzoic acid. This method is favored for its high yield and purity.[4][5]

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of 3-Amino-4-fluorobenzoic acid.

Step-by-Step Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established literature procedures.[4][5]

-

Reaction Setup:

-

In a hydrogenation vessel, dissolve 4-Fluoro-3-nitrobenzoic acid (1.85 g, 10.0 mmol) in methanol (10 mL).

-

Add 5% Palladium on Carbon (Pd/C) catalyst (100 mg) to the solution.

-

-

Hydrogenation:

-

Seal the vessel and purge it with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) for approximately 6 hours at room temperature.

-

Causality Note: The Pd/C catalyst provides a surface for the adsorption of both hydrogen gas and the nitro compound, facilitating the efficient reduction of the nitro group to an amine. Methanol is chosen as the solvent for its ability to dissolve the starting material and its inertness under these reaction conditions.

-

-

Work-up and Isolation:

-

Upon reaction completion (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of fresh methanol to ensure complete recovery of the product.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the methanol.

-

-

Product Validation:

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacological profiles.[6][7] 3-Amino-4-fluorobenzoic acid serves as a crucial intermediate in this context.

-

Scaffold for API Synthesis: Its amino and carboxylic acid groups allow for versatile chemical modifications, such as amide bond formation, making it a key building block for more complex molecules.

-

Modulation of Physicochemical Properties: The fluorine atom's high electronegativity can alter the acidity of the carboxylic acid and the basicity of the amine, influencing how the molecule interacts with biological targets. It can also increase lipophilicity and block sites of metabolic oxidation, thereby improving a drug's half-life and bioavailability.[6]

-

Therapeutic Areas: This structural motif is found in compounds developed for various therapeutic areas, including analgesics and anti-cancer agents. It is a precursor for synthesizing fluorinated analogs of biologically active molecules like indole derivatives and acridines, which have applications as receptor antagonists and anti-inflammatory agents.[8]

Analytical Characterization and Quality Control

Ensuring the purity of starting materials is a non-negotiable aspect of drug development and chemical synthesis. A multi-technique approach is required for the self-validating characterization of 3-Amino-4-fluorobenzoic acid.

Recommended QC Protocol: Purity Assessment by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of chemical intermediates. A reverse-phase (RP) method is typically employed.

-

Materials & Reagents:

-

Reference standard of 3-Amino-4-fluorobenzoic acid (>99% purity).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade, filtered and degassed).

-

Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification).

-

Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

-

-

Instrumentation & Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

-

Mobile Phase: Gradient elution using (A) Water with 0.1% TFA and (B) Acetonitrile with 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1 mg/mL.

-

-

Data Analysis:

-

Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Trustworthiness Note: This method is self-validating as it separates the main compound from potential impurities, including starting materials (e.g., 4-fluoro-3-nitrobenzoic acid) and side products. The use of a reference standard allows for definitive peak identification.

-

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. Based on its Safety Data Sheet (SDS), 3-Amino-4-fluorobenzoic acid presents several hazards.

-

Hazard Classification: It is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[1][9][10]

-

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[9][10][11]

-

Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[9][10]

-

-

First Aid:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[9][11]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9][11]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][11]

-

-

Storage: Store in a well-ventilated, dry, and cool place. Keep the container tightly closed and store locked up.[4][9]

References

- Vertex AI Search. (n.d.). Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications.

-

PubChem. (n.d.). 3-Amino-4-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

- Generic Chemical Supplier. (n.d.). 3-Amino-4-fluorobenzoic acid.

- Google Patents. (n.d.). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.

-

Stenutz. (n.d.). 3-fluoro-4-aminobenzoic acid. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 4-Amino-3-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved January 10, 2026, from [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved January 10, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved January 10, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Retrieved January 10, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved January 10, 2026, from [Link]

-

MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved January 10, 2026, from [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved January 10, 2026, from [Link]

-

Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved January 10, 2026, from [Link]

Sources

- 1. 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. 3-Amino-4-fluorobenzoic acid CAS#: 2365-85-7 [m.chemicalbook.com]

- 5. 3-Amino-4-fluorobenzoic acid | 2365-85-7 [chemicalbook.com]

- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. chemicalbook.com [chemicalbook.com]

Introduction to 3-Amino-4-fluorobenzoic Acid

An In-depth Technical Guide to the Solubility of 3-Amino-4-fluorobenzoic Acid for Pharmaceutical Research

3-Amino-4-fluorobenzoic acid (CAS No: 2365-85-7) is a fluorinated aromatic compound that serves as a critical structural motif and versatile intermediate in the synthesis of high-value molecules.[1] In the fields of medicinal chemistry and drug development, it is a key building block for active pharmaceutical ingredients (APIs), including analgesics and anticancer agents.[2] The strategic incorporation of a fluorine atom onto the benzoic acid backbone imparts unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability, which are highly desirable in modern drug design.[3][4]

A thorough understanding of the solubility of 3-Amino-4-fluorobenzoic acid is paramount for researchers and drug development professionals. Solubility fundamentally influences every stage of the pharmaceutical pipeline, from early-stage in vitro screening and formulation development to final bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the core physicochemical properties of 3-Amino-4-fluorobenzoic acid, its known solubility profile, and the authoritative experimental methodologies required to accurately determine its solubility in various solvent systems.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical characteristics. The presence of an acidic carboxyl group, a basic amino group, and a lipophilic fluorine atom makes 3-Amino-4-fluorobenzoic acid an amphoteric molecule with complex solubility behavior. Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO₂ | [5] |

| Molecular Weight | 155.13 g/mol | [5] |

| Appearance | Off-white to light yellow crystalline solid/powder | [1][6] |

| Melting Point | 182-184 °C | [1][6][7] |

| Boiling Point | 335.5 °C (at 760 mmHg) | [1] |

| Predicted pKa | 4.30 ± 0.10 | [7][8] |

| Predicted XLogP3 | 1.1 | [6][9] |

Field-Proven Insights:

-

The predicted pKa of ~4.30 is primarily associated with the carboxylic acid group. This indicates that the molecule's charge state—and therefore its aqueous solubility—will be highly dependent on pH. Below this pH, the molecule will be predominantly neutral or cationic (if the amino group is protonated), while above this pH, it will be anionic.

-

The XLogP3 value of ~1.1 suggests moderate lipophilicity. This property, enhanced by the fluorine atom, indicates that the compound will have some affinity for nonpolar environments, influencing its solubility in organic solvents and its ability to cross biological membranes.

Solubility Profile

Publicly available quantitative solubility data for 3-Amino-4-fluorobenzoic acid is limited. However, qualitative assessments and the compound's physicochemical properties allow for an informed understanding of its expected behavior in various solvent systems.

| Solvent | Qualitative Solubility | Source(s) |

| Methanol | Soluble | [7][8] |

Expert Analysis & Expected Trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is confirmed to be soluble in methanol.[7][8] It is expected to be soluble in other polar protic solvents due to its ability to form hydrogen bonds via its amino and carboxylic acid functional groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Based on the behavior of structurally similar compounds like 2-amino-5-fluorobenzoic acid, it is anticipated to be soluble in solvents like DMSO and DMF.[10]

-

Aqueous Solvents (e.g., Water, Buffers): The solubility in aqueous media is expected to be low and highly pH-dependent. As an amphoteric substance, it will exhibit its lowest solubility at its isoelectric point. Solubility will increase significantly in acidic conditions (pH < 3) due to the protonation of the amino group, and in alkaline conditions (pH > 6) due to the deprotonation of the carboxylic acid group, forming more soluble salts.[11][12]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The principle of "like dissolves like" suggests that solubility will be very low in nonpolar solvents due to the compound's polar functional groups.[13]

Experimental Determination of Solubility

Accurate and reproducible solubility data is generated through rigorous, well-controlled experimental protocols. The two most relevant methods for a compound like 3-Amino-4-fluorobenzoic acid are the equilibrium shake-flask method and potentiometric titration.

The Equilibrium Shake-Flask Method (Gold Standard)

This method is considered the most reliable for determining the thermodynamic equilibrium solubility of a compound, which represents the true saturation point of the solute in a solvent.[14][15]

Causality Behind Experimental Choices: The core principle is to allow a suspension of the compound in the solvent to reach a state of equilibrium, where the rate of dissolution equals the rate of precipitation. An extended incubation period (e.g., 24-48 hours) is critical to ensure this equilibrium is truly reached, which is essential for thermodynamic accuracy.[15][16] Quantification via a sensitive and specific analytical method like HPLC is necessary to accurately measure the concentration of the dissolved compound without interference from impurities.[13]

Detailed Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid 3-Amino-4-fluorobenzoic acid to a known volume of the selected solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Agitate the sealed container at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a sufficient duration, typically 24 to 48 hours, to achieve equilibrium.[15][16]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifuging the sample at high speed and then carefully filtering the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind to the compound.[13]

-

Quantification: Accurately dilute a known volume of the clear filtrate with a suitable mobile phase. Determine the concentration of 3-Amino-4-fluorobenzoic acid in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility using a calibration curve generated from standard solutions of the compound with known concentrations. The final solubility is reported in units such as mg/mL or µg/mL.

Potentiometric Titration for pH-Dependent Solubility

For ionizable compounds, potentiometric titration is a powerful technique to determine the intrinsic solubility (S₀) and the pKa simultaneously.[17] This method is highly valuable for predicting how solubility will change in different pH environments, such as the gastrointestinal tract.

Causality Behind Experimental Choices: The method relies on the principle that as a titrant is added to a solution of the ionizable compound, the pH changes, which in turn alters the compound's charge state and solubility.[18] When the solubility limit is exceeded, the compound precipitates, causing a distinct change in the titration curve. By monitoring the pH and the amount of titrant added, one can precisely determine the conditions under which precipitation occurs and calculate the solubility of the neutral species.[17]

General Methodology:

-

A known amount of 3-Amino-4-fluorobenzoic acid is dissolved in a co-solvent/water mixture.

-

The solution is titrated with a strong acid (e.g., HCl) to protonate both the amino and carboxylate groups, ensuring the compound is fully dissolved.

-

This acidic solution is then back-titrated with a strong base (e.g., KOH). A potentiometer continuously records the pH of the solution as the titrant is added.

-

The resulting titration curve (pH vs. volume of titrant) is analyzed. The point at which the compound begins to precipitate is identified by a deviation from the expected curve for a fully dissolved species.

-

Specialized software or calculations based on the law of mass action are then used to derive the intrinsic solubility (S₀) and pKa values from the titration data.[17]

Conclusion

3-Amino-4-fluorobenzoic acid is a valuable building block in pharmaceutical research, and a comprehensive understanding of its solubility is essential for its successful application. While quantitative solubility data in a wide range of solvents is not extensively published, its physicochemical properties—notably its amphoteric nature and moderate lipophilicity—provide a strong basis for predicting its behavior. For researchers and drug development professionals, the lack of public data underscores the importance of robust internal testing. The detailed experimental protocols for the gold-standard shake-flask method and the pH-dependent potentiometric titration technique provided in this guide offer a self-validating framework for generating the precise, high-quality solubility data needed to advance research and development efforts.

References

-

Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications. (n.d.). Nbinno. [Link]

-

3-Amino-4-fluorobenzoic Acid CAS 2365-85-7. (n.d.). Home Sunshine Pharma. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

-

Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. [Link]

-

3-Amino-4-fluorobenzoic acid. (n.d.). PubChem. [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). ACS Publications. [Link]

-

SOLUBILITY AND ITS DETERMINATION. (2016). SlideShare. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. [Link]

-

4-Amino-3-fluorobenzoic acid. (n.d.). PubChem. [Link]

-

Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. (2017). ResearchGate. [Link]

-

POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. (2014). CDN. [Link]

-

Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. (2017). ERIC. [Link]

-

Methods to Determine End Point of Potentiometric Titration and Applications. (n.d.). Pharmaguideline. [Link]

-

3-Fluorobenzoic acid. (n.d.). Wikipedia. [Link]

- A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. (2016).

-

Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Indian Journal of Chemistry. [Link]

-

p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses. [Link]

-

Applications of fluorine-containing amino acids for drug design. (2020). PubMed. [Link]